Dillenic acid A

Natural Products Chemistry Triterpenoid Isolation Structure Elucidation

Dillenic acid A is a specific, naturally occurring pentacyclic triterpenoid of the oleanane class, structurally defined as 2α-hydroxy-3-oxoolean-12-en-30-oic acid (CAS: 159359-62-3). It was originally isolated from the Papua New Guinean medicinal plant *Dillenia papuana* and is distinguished from other dillenic acids (B-E) by the precise positioning of its hydroxyl and ketone functional groups on the A-ring of the oleanene skeleton.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1244882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDillenic acid A
Synonyms2-hydroxy-3-oxoolean-12-en-30-oic acid
dillenic acid A
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CC(C1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,26+,27-,28-,29+,30+/m0/s1
InChIKeyNBVTUOKZVAKXHI-PEHYGLTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing Dillenic Acid A, an Authenticated 2α-Hydroxy-3-Oxoolean-12-En-30-Oic Acid from Dillenia papuana for Antibacterial Research


Dillenic acid A is a specific, naturally occurring pentacyclic triterpenoid of the oleanane class, structurally defined as 2α-hydroxy-3-oxoolean-12-en-30-oic acid (CAS: 159359-62-3) [1]. It was originally isolated from the Papua New Guinean medicinal plant *Dillenia papuana* and is distinguished from other dillenic acids (B-E) by the precise positioning of its hydroxyl and ketone functional groups on the A-ring of the oleanene skeleton [2]. While its reported antibacterial activity provides a foundational property for research selection, the absence of rigorous, quantitative head-to-head studies against close analogs in published literature necessitates a cautious, evidence-based procurement strategy focused on its unique molecular identity and preliminary bioactivity profile.

Why Sourcing Dillenic Acid A Requires Precise Structural Authentication vs. Alternative Triterpenoids


Generic substitution with other oleanane-type triterpenoids or even other dillenic acids (e.g., B, C, D, E) is not scientifically justified due to the critical role of specific functional groups in determining biological activity [1]. The original 1995 structure-activity relationship (SAR) study established that for the dillenic acid series, the presence and position of a ketone function on the A-ring of the oleanene skeleton is a key determinant for antibacterial activity [1]. Dillenic acid A possesses a unique 2α-hydroxy, 3-oxo substitution pattern, which is absent in its analogs. While quantitative comparative potency data (e.g., MIC values) are not available in the primary literature, the qualitative SAR findings indicate that even minor structural deviations can lead to a loss of activity. Therefore, procurement decisions must be based on the confirmed identity of the specific compound to ensure experimental reproducibility and alignment with published, albeit limited, bioactivity data. The following evidence guide details the specific, quantifiable parameters where differentiation can be established.

Quantitative Differentiation Evidence for Dillenic Acid A Procurement


Structural Differentiation: Unique 2α-Hydroxy-3-Oxo A-Ring Substitution Pattern vs. Other Dillenic Acids

Dillenic acid A is distinguished from its closest analogs, dillenic acids B and C, by its unique A-ring substitution pattern. It possesses a 2α-hydroxy and a 3-oxo group, whereas dillenic acid B is 2-oxo-3β-hydroxy and dillenic acid C is 1α-hydroxy-3-oxo [1]. This specific arrangement of functional groups is a verifiable, quantifiable difference in molecular structure that can be confirmed via standard analytical techniques such as NMR and MS.

Natural Products Chemistry Triterpenoid Isolation Structure Elucidation

Qualitative Antibacterial Activity Profile vs. Inactive Analogs

Dillenic acid A demonstrates qualitative antibacterial activity against three test organisms, unlike betulinic acid, a major co-occurring compound from the same plant source that showed no such activity [1]. The 1994 study reported that compounds 1-4 (dillenic acids A-C and 3-oxoolean-1,12-dien-30-oic acid) showed activity against *Bacillus subtilis*, *Escherichia coli*, and *Micrococcus luteus* [1]. In contrast, the 1995 study noted that betulinic acid, isolated as the major component from the same plant fractions, was not active [2].

Antibacterial Discovery Microbiology Pharmacognosy

Structure-Activity Relationship (SAR) Evidence: Ketone Function Essential for Antibacterial Activity

A comparative SAR analysis of dillenic acids A-E revealed that the presence of a ketone function on the A-ring of the oleanene skeleton is likely required for the observed antibacterial activity [1]. This inference is based on the activity profile of compounds with and without this structural feature, positioning dillenic acid A, which contains a 3-oxo group, within the active subset of this compound class.

Medicinal Chemistry Structure-Activity Relationship Antibacterial Research

Recommended Research Applications for Procured Dillenic Acid A


As a Reference Standard for Natural Product Dereplication and Metabolomics Studies

Given its fully elucidated and published spectroscopic data (1H and 13C NMR) [1], procured Dillenic acid A serves as a high-quality reference standard for the dereplication of extracts from *Dillenia* species or other plant genera. Its unique 2α-hydroxy-3-oxo structural motif provides a specific signature for identification and quantification in complex mixtures using techniques like LC-MS and NMR, preventing redundant isolation efforts.

As a Positive Control or Starting Point for Triterpenoid Antibacterial SAR Studies

Despite the lack of quantitative MIC data, the established qualitative antibacterial activity and SAR insights [2] position Dillenic acid A as a suitable positive control or a starting scaffold for chemical modification. Researchers can use it to probe the role of the 2α-hydroxy-3-oxo moiety in antibacterial action and compare it directly with other dillenic acids or oleanane derivatives to refine SAR models.

For Investigating Antibacterial Mechanisms in Gram-Positive and Gram-Negative Models

The reported activity against both Gram-positive (*Bacillus subtilis*, *Micrococcus luteus*) and Gram-negative (*Escherichia coli*) bacteria [1] makes Dillenic acid A a valuable tool compound for basic microbiology research. Studies can be designed to elucidate its specific mechanism of action, which is currently unknown, and compare its mode of activity to that of better-characterized antibacterial triterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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